molecular formula C23H27N3O B2784183 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 847394-85-8

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2784183
CAS No.: 847394-85-8
M. Wt: 361.489
InChI Key: JSHVPKPLPXUHBW-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and butyric acid, the benzimidazole core can be synthesized through a condensation reaction.

    Substitution Reaction: The benzimidazole core can then undergo a substitution reaction with 3,4-dimethylphenylpyrrolidin-2-one under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials like polymers and nanomaterials.

Biology

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Pharmaceuticals: These compounds are investigated for their potential as drugs for treating various diseases, including cancer and infectious diseases.

Industry

    Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.

    Agriculture: They can be used as fungicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.

    Modulating Receptors: Acting as agonists or antagonists for various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-butyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
  • 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one

Uniqueness

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs. This could affect its binding affinity, solubility, and overall pharmacokinetic profile.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-5-12-25-21-9-7-6-8-20(21)24-23(25)18-14-22(27)26(15-18)19-11-10-16(2)17(3)13-19/h6-11,13,18H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHVPKPLPXUHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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